molecular formula C10H11NO B15326371 3-Hydroxy-3-(2-methylphenyl)propanenitrile

3-Hydroxy-3-(2-methylphenyl)propanenitrile

Cat. No.: B15326371
M. Wt: 161.20 g/mol
InChI Key: HESZQQGWKAYIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(2-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11NO It is a hydroxynitrile, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-methylphenyl)propanenitrile typically involves the reaction of 2-methylbenzaldehyde with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH). The reaction proceeds via a nucleophilic addition mechanism, where the cyanide ion (CN-) attacks the carbonyl carbon of the aldehyde, followed by protonation to form the hydroxynitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming 3-oxo-3-(2-methylphenyl)propanenitrile.

    Reduction: The nitrile group can be reduced to an amine group, forming 3-hydroxy-3-(2-methylphenyl)propanamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

    Substitution: Common reagents for nucleophilic substitution include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 3-oxo-3-(2-methylphenyl)propanenitrile.

    Reduction: 3-hydroxy-3-(2-methylphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-3-(2-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxynitriles.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(2-methylphenyl)propanenitrile exerts its effects depends on the specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-phenylpropanenitrile: Lacks the methyl group on the aromatic ring.

    3-Hydroxy-3-(4-methylphenyl)propanenitrile: Has the methyl group in the para position instead of the ortho position.

    3-Hydroxy-3-(2-chlorophenyl)propanenitrile: Contains a chlorine atom instead of a methyl group.

Uniqueness

3-Hydroxy-3-(2-methylphenyl)propanenitrile is unique due to the presence of the methyl group in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-hydroxy-3-(2-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10,12H,6H2,1H3

InChI Key

HESZQQGWKAYIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.